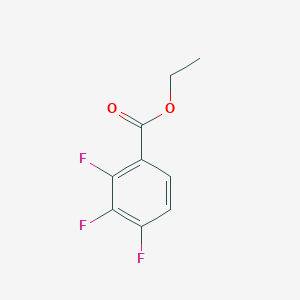

Ethyl 2,3,4-trifluorobenzoate

CAS No.: 351354-50-2

Cat. No.: VC2318878

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351354-50-2 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | ethyl 2,3,4-trifluorobenzoate |

| Standard InChI | InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |

| Standard InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)F |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)F |

Introduction

Chemical Identity and Structure

Ethyl 2,3,4-trifluorobenzoate, also known as Benzoic acid, 2,3,4-trifluoro-, ethyl ester, is a fluorinated organic compound with a well-defined chemical structure. Its molecular formula is C9H7F3O2, with a molecular weight of 204.15 g/mol . The compound is registered with CAS number 351354-50-2 and is also identified in chemical databases with the identifier MFCD06204408 .

The structure of ethyl 2,3,4-trifluorobenzoate features a benzene ring with three fluorine atoms at positions 2, 3, and 4, along with a carboxylic acid ethyl ester group. This arrangement gives the compound unique electronic and steric properties that influence its chemical reactivity and biological activity . The presence of multiple fluorine atoms enhances the compound's lipophilicity and affects its interaction with biological systems.

Structural Representation

The chemical structure can be represented in various formats:

The structural configuration, particularly the positioning of the three fluorine atoms, contributes significantly to the compound's chemical behavior and potential applications in various fields.

Physical and Chemical Properties

Ethyl 2,3,4-trifluorobenzoate exhibits distinct physical and chemical properties that are important for its handling, storage, and application in research and industry. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 2,3,4-trifluorobenzoate

| Property | Value | Reference |

|---|---|---|

| Physical state | Liquid | |

| Color | Clear | |

| Boiling point | 205-207°C | |

| Density | 1.304±0.06 g/cm³ (Predicted) | |

| Molecular weight | 204.15 g/mol | |

| Solubility | Soluble in organic solvents |

The compound's physical state as a clear liquid at room temperature, combined with its relatively high boiling point, contributes to its stability under normal laboratory conditions. The presence of three fluorine atoms affects the electron distribution within the molecule, influencing its chemical reactivity and interaction with other compounds.

Biological Activity and Applications

Research indicates that fluorinated benzoates, including ethyl 2,3,4-trifluorobenzoate, exhibit notable biological activities, particularly antimicrobial properties. Although specific data for ethyl 2,3,4-trifluorobenzoate is limited in the search results, its structural features suggest similar biological activities to related compounds.

Antimicrobial Activity

The trifluorinated structure enhances the compound's interaction with bacterial membranes, potentially leading to antimicrobial effects. Table 2 presents estimated antimicrobial activity based on structural analogs, though specific experimental confirmation for ethyl 2,3,4-trifluorobenzoate would be required.

Table 2: Estimated Antimicrobial Activity of Trifluorinated Benzoates

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ~32 μg/mL |

| Escherichia coli | ~64 μg/mL |

| Pseudomonas aeruginosa | ~128 μg/mL |

The mechanism of antimicrobial action may involve:

-

Membrane disruption due to the lipophilic nature of the compound

-

Inhibition of specific enzymes critical for bacterial survival

-

Potential hydrolysis to release active metabolites like 2,3,4-trifluorobenzoic acid

Pharmaceutical Applications

The trifluorinated benzyl group may play a significant role in toxicity and selective binding to bacteria . This characteristic makes ethyl 2,3,4-trifluorobenzoate and related compounds of interest in pharmaceutical research, particularly in the development of antimicrobial agents and other bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume